molecular formula C13H22N2O2 B2854811 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile CAS No. 1436171-54-8

4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile

Cat. No. B2854811
CAS RN: 1436171-54-8
M. Wt: 238.331
InChI Key: HUKLRSALKUOAHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, such as 4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile, has been a subject of interest in recent years . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

Computational Study on Corrosion Inhibition

A computational study explored the corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron. The study used quantum chemical and molecular dynamics simulation approaches to investigate the adsorption behaviors and inhibition properties of these derivatives on iron surfaces, which could be relevant to understanding the potential applications of similar compounds in corrosion prevention (Erdoğan et al., 2017).

Designer Substrate in Synthesis of Heterocyclic Scaffolds

Another study highlighted the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate in optically pure form and its application as a "chemical multitalent" for transforming into valuable heterocyclic building blocks. This demonstrates the utility of morpholine derivatives in the synthesis of complex organic molecules, which could be extended to related compounds for developing pharmaceuticals, materials, or chemical intermediates (Pandey et al., 2012).

Corrosion Inhibitors for Mild Steel

Research on quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium presents another application area. These studies evaluated the corrosion mitigation effects through various analytical methods, indicating the potential of morpholine and quinoline carbonitriles derivatives as corrosion inhibitors, which might provide insight into the corrosion inhibition potential of "4-(5,5-Dimethylhexanoyl)morpholine-3-carbonitrile" (Singh et al., 2016).

Synthesis of Heterocyclic Compounds

The facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives showcases the versatility of similar compounds in synthesizing a wide range of heterocyclic structures. This is particularly relevant for the development of new pharmaceuticals and materials with specific chemical properties (Elkholy & Morsy, 2006).

Inhibition of Src Kinase Activity

A study on the optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity reveals the pharmaceutical application potential of quinoline carbonitriles. Such studies could indicate the broader applicability of related compounds in therapeutic contexts, particularly in targeting specific proteins or enzymes involved in disease processes (Boschelli et al., 2001).

properties

IUPAC Name

4-(5,5-dimethylhexanoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)6-4-5-12(16)15-7-8-17-10-11(15)9-14/h11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKLRSALKUOAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCC(=O)N1CCOCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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